![molecular formula C21H26N2O7S2 B2598170 4-(benzenesulfonyl)-8-(2,5-dimethoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898425-24-6](/img/structure/B2598170.png)
4-(benzenesulfonyl)-8-(2,5-dimethoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
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Overview
Description
4-(benzenesulfonyl)-8-(2,5-dimethoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. This particular compound features a spiro linkage between a diazaspirodecane core and benzenesulfonyl groups, making it an interesting subject for chemical research.
Preparation Methods
The synthesis of 4-(benzenesulfonyl)-8-(2,5-dimethoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can be achieved through various synthetic routes. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction undergoes a tandem radical addition and dearomatizing cyclization process . Another method involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3), forming diazaspirodecane scaffolds with exocyclic double bonds .
Chemical Reactions Analysis
4-(benzenesulfonyl)-8-(2,5-dimethoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzenesulfonyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
4-(benzenesulfonyl)-8-(2,5-dimethoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex spirocyclic compounds. Its unique structure makes it valuable for studying spirocyclic chemistry and developing new synthetic methodologies.
Biology: The compound’s potential biological activity is of interest for drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.
Medicine: The compound may serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-8-(2,5-dimethoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The compound’s benzenesulfonyl groups can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The diazaspirodecane core may also play a role in stabilizing the compound’s binding to its targets, enhancing its overall efficacy.
Comparison with Similar Compounds
Similar compounds to 4-(benzenesulfonyl)-8-(2,5-dimethoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane include other spirocyclic compounds such as:
- 5-azoniaspiro[4.4]nonane
- 5-azoniaspiro[4.5]decane
- 5-azoniaspiro[4.6]undecane
These compounds share the spirocyclic structure but differ in the specific substituents and ring sizes. The unique combination of benzenesulfonyl and diazaspirodecane in this compound sets it apart, providing distinct chemical and biological properties .
Biological Activity
4-(benzenesulfonyl)-8-(2,5-dimethoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound belonging to the class of spiro compounds. Its unique structure, characterized by a spirocyclic framework and sulfonyl groups, suggests potential biological activities that are of significant interest in medicinal chemistry.
Chemical Structure and Properties
The compound's IUPAC name reflects its structural complexity, which includes multiple functional groups that may interact with biological targets. The presence of sulfonyl groups is particularly noteworthy as they can enhance the compound's reactivity and binding affinity to various biomolecules.
The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets within cells. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their activity. Additionally, the triazaspiro structure may interact with nucleic acids, affecting cellular processes such as transcription and replication.
Anticancer Properties
Recent studies have investigated the compound's potential as an anticancer agent. For example, a structure-activity relationship (SAR) analysis revealed that modifications to the sulfonyl groups significantly influenced cytotoxicity against various cancer cell lines. The compound exhibited IC50 values in the low micromolar range in assays involving pancreatic cancer cells, indicating promising anticancer activity .
Antimicrobial Activity
In vitro studies have also assessed the antimicrobial properties of this compound. It demonstrated significant activity against a range of bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved .
Data Tables
Biological Activity | Assay Type | IC50/MIC Values |
---|---|---|
Anticancer Activity | Pancreatic Cancer Cells | 0.58 μM |
Antimicrobial Activity | Various Bacterial Strains | < 10 μg/mL |
Case Study 1: Pancreatic Cancer
A recent study focused on the compound's efficacy in a syngeneic mouse model of pancreatic cancer. The treatment resulted in a significant reduction in tumor size compared to control groups, showcasing its potential as a therapeutic agent .
Case Study 2: Bacterial Infections
Another investigation evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that it could inhibit MRSA growth effectively, suggesting its potential utility in treating resistant bacterial infections .
Properties
IUPAC Name |
4-(benzenesulfonyl)-8-(2,5-dimethoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O7S2/c1-28-17-8-9-19(29-2)20(16-17)32(26,27)22-12-10-21(11-13-22)23(14-15-30-21)31(24,25)18-6-4-3-5-7-18/h3-9,16H,10-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGERCVWPMCOFDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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